4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Overview
Description
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a fused benzene and oxazepine ring system, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be achieved through several methods. One efficient approach involves the reaction of 2-aminobenzyl alcohol with phosgene or its derivatives under controlled conditions. Another method includes the cyclization of N-(2-hydroxybenzyl)aniline derivatives using suitable dehydrating agents . Industrial production methods often employ solvent-controlled divergent synthesis, where the choice of solvent can significantly influence the yield and selectivity of the desired product .
Chemical Reactions Analysis
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazepinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted oxazepinones and their derivatives .
Scientific Research Applications
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound also interacts with various signaling pathways, modulating cellular responses and influencing biological processes .
Comparison with Similar Compounds
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be compared with other similar compounds such as:
Dibenzo[b,f][1,4]oxazepine: Known for its use in antipsychotic medications.
Benzoxazepinones: These compounds exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Dihydrobenzoxazepines: Similar in structure but differ in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific ring structure and the versatility it offers in synthetic chemistry and medicinal applications.
Biological Activity
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its role as an inhibitor of various kinases and its potential therapeutic applications in conditions such as cancer and glaucoma.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of this compound derivatives have revealed insights into their biological efficacy. The modifications on the oxazepin core significantly influence their potency against specific targets.
Key Findings:
- ROCK Inhibition: A series of derivatives were identified as potent Rho-associated protein kinase (ROCK) inhibitors, crucial for managing intraocular pressure (IOP) in glaucoma. For instance, compound 12b exhibited IC50 values of 93 nM and 3 nM for ROCK I and II, respectively, with an IOP-lowering effect of 34.3% in normotensive models .
- TNIK Inhibition: Another derivative, compound 21k, demonstrated remarkable selectivity as a Traf2- and Nck-interacting protein kinase (TNIK) inhibitor with an IC50 of 0.026 μM. This compound effectively suppressed colorectal cancer cell proliferation and migration in vitro and showed antitumor activity in xenograft mouse models .
1. ROCK Inhibitors
The efficacy of this compound derivatives as ROCK inhibitors was assessed through various biological assays:
- In Vitro Assays: The compounds were evaluated for their ability to inhibit ROCK activity using cellular assays that measure phosphorylation levels of specific substrates.
- In Vivo Models: The ocular normotensive model demonstrated significant IOP reduction without causing hyperemia, indicating a favorable safety profile for potential glaucoma treatments .
2. Anticancer Activity
The anticancer potential of these compounds was explored through:
- Cell Proliferation Assays: Compounds were tested against various cancer cell lines including HCT116 for colorectal cancer. Compound 21k showed significant inhibition of cell growth and migration .
- Xenograft Studies: In vivo studies using HCT116 xenograft models confirmed the antitumor efficacy of compound 21k, supporting its candidacy for further development in cancer therapies .
Pharmacokinetic Properties
Pharmacokinetic studies have indicated that certain derivatives possess favorable properties:
- Absorption and Distribution: Compounds demonstrated adequate bioavailability with low clearance rates.
- Metabolic Stability: Some derivatives exhibited improved metabolic stability compared to their parent compounds, suggesting a reduced likelihood of rapid degradation in biological systems .
Summary Table of Key Compounds
Compound | Target | IC50 (μM) | Activity | Comments |
---|---|---|---|---|
12b | ROCK I & II | 0.093 / 0.003 | IOP-lowering | Effective in ocular models |
21k | TNIK | 0.026 | Antitumor | Selective against multiple kinases |
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVTOYVIYOIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C2O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.